3-Aminodihydro-2H-pyran-2,6(3H)-dione hydrochloride
Description
3-Aminodihydro-2H-pyran-2,6(3H)-dione hydrochloride, also known as L-Glutamic Anhydride Hydrochloride, is a cyclic derivative of glutamic acid formed via intramolecular dehydration. Its structure comprises a six-membered pyran ring with oxygen as the heteroatom, a dione functional group at positions 2 and 6, and an amino substituent at position 3. The hydrochloride salt form enhances its crystallinity and stability, making it suitable for synthetic and pharmaceutical applications .
Properties
CAS No. |
873-46-1 |
|---|---|
Molecular Formula |
C5H8ClNO3 |
Molecular Weight |
165.57 g/mol |
IUPAC Name |
3-aminooxane-2,6-dione;hydrochloride |
InChI |
InChI=1S/C5H7NO3.ClH/c6-3-1-2-4(7)9-5(3)8;/h3H,1-2,6H2;1H |
InChI Key |
AZOANCZWSITZTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC(=O)C1N.Cl |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of pyran compounds exhibit significant antimicrobial activity. For example, certain derivatives have shown effectiveness against gram-positive bacteria such as Staphylococcus aureus and Streptococcus species. The activity is often enhanced by specific substituents at the C-2 and C-6 positions of the pyran ring .
| Compound | Minimum Inhibitory Concentration (µg/mL) | Target Organism |
|---|---|---|
| 3-Aminodihydro-2H-pyran derivative | 1.56 | Staphylococcus aureus |
| Another derivative | 0.75 | Streptococcus sp. |
Anti-inflammatory and Antitumor Activities
The compound has been investigated for its anti-inflammatory properties, particularly in reducing levels of tumor necrosis factor-alpha (TNF-α), which is implicated in various inflammatory diseases . Additionally, it has been noted for potential applications in treating autoimmune diseases and cancers due to its ability to modulate immune responses.
Drug Development
3-Aminodihydro-2H-pyran-2,6(3H)-dione hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are being explored for their potential as anti-cancer agents and in the treatment of chronic inflammatory diseases .
Case Studies
- Inflammatory Disease Treatment : A study demonstrated that compounds derived from this compound significantly reduced TNF-α levels in animal models of endotoxemia .
- Antimicrobial Efficacy : Another investigation showed that specific derivatives exhibited potent antimicrobial activity, suggesting their potential use in developing new antibiotics .
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- Heteroatom Influence: The pyran core (oxygen) in the target compound contrasts with nitrogen-rich cores in pyridazinones (2N), quinazolinediones (2N), and pyridinediones (1N).
- Functional Groups: The amino group in the target compound enables nucleophilic reactivity, while chloro and trifluoromethyl groups in analogs enhance lipophilicity and metabolic stability .
Key Observations :
- The target compound’s synthesis likely involves acid-mediated cyclization, whereas pyridazinones require alkylation under basic conditions .
- Quinazolinediones employ specialized coupling agents (e.g., silylation) for ribose attachment, reflecting their use in nucleoside analog development .
Physicochemical and Reactivity Profiles
- Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs like pyridinediones .
- Reactivity: The amino group in the target compound facilitates Schiff base formation or acylation, whereas chloro-substituted pyridazinones undergo nucleophilic aromatic substitution .
Preparation Methods
Preparation via Protection, Cyclization, and Deprotection from L-Glutamine
Overview
The most documented and industrially practical method starts from L-Glutamine , a cheap and readily available amino acid. This method involves three main steps:
- N-protection of L-Glutamine in alkaline medium to yield a tertiary butoxycarbonyl (Boc) protected intermediate.
- Cyclization of the protected intermediate in anhydrous conditions catalyzed by 4-dimethylaminopyridine (DMAP) and N,N'-carbonyldiimidazole (CDI) to form the protected 3-aminodihydro-2H-pyran-2,6(3H)-dione.
- Acidic deprotection and conversion to the hydrochloride salt to yield the target compound.
Detailed Reaction Conditions and Yields
| Step | Reaction Conditions | Reagents | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|---|---|
| 1. N-Protection | Alkaline medium, temperature not specified | L-Glutamine, Boc anhydride or equivalent | Not explicitly stated | High | Formation of tertiary butoxycarbonyl-L-glutamine |
| 2. Cyclization | Anhydrous tetrahydrofuran (THF), DMAP catalyst, room temperature, 4 hours reflux | N,N'-carbonyldiimidazole (CDI), DMAP | 79.6% | 99.1% | Formation of Boc-protected 3-aminodihydro-2H-pyran-2,6(3H)-dione |
| 3. Deprotection and Salt Formation | Methanolic HCl (2 M), 0°C to room temp, overnight reaction | Methanol, HCl | 94.8% | 99.5% | Final product as hydrochloride salt |
The overall process is characterized by mild reaction conditions, absence of high-pressure hydrogenation, and suitability for scale-up. The purity of the final product is consistently high (>99% by HPLC), and the yields are satisfactory for industrial synthesis.
Synthetic Route Summary
- Step 1: L-Glutamine is treated under alkaline conditions with a protecting agent to yield N-Boc-L-glutamine.
- Step 2: The protected intermediate undergoes intramolecular cyclization catalyzed by DMAP and CDI in anhydrous THF to form the Boc-protected 3-aminodihydro-2H-pyran-2,6(3H)-dione.
- Step 3: Acidic treatment with methanolic hydrochloric acid removes the Boc group and simultaneously forms the hydrochloride salt of 3-aminodihydro-2H-pyran-2,6(3H)-dione.
This method's advantages include the use of inexpensive starting materials, simple reaction steps, mild conditions, and high product purity and stability.
Alternative Methods Involving Hydrogenation and Substituted Derivatives
While the above method is the most direct for 3-aminodihydro-2H-pyran-2,6(3H)-dione hydrochloride, related compounds and derivatives have been prepared via catalytic hydrogenation and condensation reactions, which provide insights into alternative synthetic strategies.
Hydrogenation Route
- Starting from nitro-substituted benzene derivatives, catalytic hydrogenation over palladium on carbon (Pd/C) under mild pressure (50 psi) reduces nitro groups to amines.
- Subsequent condensation with 3,5-diacetyl-4,6-dihydroxy-2H-pyran-2,6(3H)-dione derivatives yields substituted 2H-pyran-2,6(3H)-dione compounds.
- These methods are more complex and typically used for substituted derivatives rather than the simple this compound itself.
Applications to Related Compounds
Process Insights and Industrial Considerations
| Parameter | Description | Industrial Implication |
|---|---|---|
| Starting Material | L-Glutamine | Readily available, low cost |
| Reaction Conditions | Mild, ambient to reflux temperatures, no high pressure | Easy scale-up, safer operation |
| Catalysts | DMAP, CDI | Common reagents, cost-effective |
| Purification | Crystallization from methanol/ethyl acetate | Simple isolation, high purity |
| Yield | Approx. 75-95% per step | High overall yield |
| Product Form | Hydrochloride salt | Stable, easy to handle |
The preparation method using L-glutamine as starting material is favored for industrial production due to its simplicity, cost-effectiveness, and high purity of the final product. The process avoids the need for high-pressure hydrogenation or expensive reagents and can be readily scaled.
Summary Table of Preparation Methods
| Method | Starting Material | Key Steps | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Protection-Cyclization-Deprotection | L-Glutamine | N-Boc protection, cyclization with CDI, acid deprotection | 75-95 per step | >99 (HPLC) | Mild, scalable, industrially viable |
| Catalytic Hydrogenation and Condensation | Nitro-substituted benzenes + 3,5-diacetyl-4,6-dihydroxy-2H-pyranone | Hydrogenation, condensation, purification | Variable | Confirmed by elemental analysis | More complex, for derivatives |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for 3-Aminodihydro-2H-pyran-2,6(3H)-dione hydrochloride?
- Methodological Answer : The synthesis typically involves cyclocondensation of a suitable amine with a dihydro-2H-pyran-2,6-dione precursor under acidic conditions. For example, analogous compounds (e.g., 3-Aminodihydrofuran-2,5-dione hydrochloride) are synthesized via nucleophilic substitution followed by cyclization . Purification often employs recrystallization using solvents like ethanol or methanol to remove unreacted starting materials and byproducts. Purity can be verified via melting point analysis and HPLC .
Q. How can researchers analytically characterize this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H, ¹³C) to confirm the bicyclic structure and stereochemistry.
- FT-IR to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- Mass spectrometry (ESI or EI-MS) for molecular weight confirmation.
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination, as seen in structurally related dihydropyran-diones .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : The compound should be stored in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis of the lactam ring. Stability studies under accelerated conditions (40°C/75% RH) can predict degradation pathways. Analytical monitoring via TLC or HPLC is recommended for long-term storage .
Advanced Research Questions
Q. How can pharmacokinetic parameters of this compound be evaluated in preclinical models?
- Methodological Answer : Intravenous administration in animal models (e.g., rabbits) followed by blood sampling at intervals allows quantification via LC-MS/MS. Key parameters like , , and bioavailability can be calculated using non-compartmental analysis. For injectable formulations, relative bioavailability studies comparing plasma AUC values are critical .
Q. What experimental strategies assess the biological activity of this compound in platelet aggregation studies?
- Methodological Answer : Flow cytometry using fluorescently labeled anti-GPIIb/IIIa antibodies can evaluate platelet receptor inhibition. In vivo models (e.g., ferric chloride-induced arterial thrombosis in rodents) quantify antithrombotic efficacy. Comparative studies with reference drugs (e.g., eptifibatide) establish potency .
Q. How can researchers elucidate the mechanism of action of this compound at the molecular level?
- Methodological Answer :
- Molecular docking (using software like AutoDock Vina) to predict binding interactions with platelet GPIIb/IIIa receptors.
- Surface plasmon resonance (SPR) to measure binding kinetics.
- Enzyme inhibition assays (e.g., ADP-induced platelet activation) to confirm functional antagonism .
Q. What approaches are used to study structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Analog synthesis : Introduce substituents (e.g., halogens, methyl groups) at the 3-amino or pyran-dione positions.
- Computational modeling : Density functional theory (DFT) calculates electronic effects on reactivity.
- Biological testing : Compare IC₅₀ values in platelet aggregation assays to correlate structural modifications with activity .
Q. How can formulation challenges (e.g., solubility) be addressed for in vivo delivery?
- Methodological Answer :
- Salt selection : Hydrochloride salts improve aqueous solubility.
- Nanocarriers : Liposomal encapsulation or PEGylation enhances bioavailability.
- pH-dependent release : Enteric coatings protect against gastric degradation, as demonstrated for related dihydropyran-diones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
